molecular formula C6H2Cl4O B602679 Tetrachlorophenol-13C6 CAS No. 1246820-81-4

Tetrachlorophenol-13C6

Cat. No. B602679
M. Wt: 237.83
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrachlorophenol-13C6 is an organochloride of phenol that contains four covalently bonded chlorine atoms . It is used in scientific research and finds applications in various fields like environmental monitoring and pharmaceutical studies.


Synthesis Analysis

Tetrachlorophenols are produced by electrophilic halogenation of phenol with chlorine . Different isomers of tetrachlorophenol exist according to which ring positions on the phenol contain chlorine atoms .


Molecular Structure Analysis

The molecular formula of Tetrachlorophenol-13C6 is 13C6 H2 Cl4 O . It has a molecular weight of 237.847 .


Chemical Reactions Analysis

The major mode of action of chlorophenols is the uncoupling of oxidative phosphorylation . The strength of the uncoupling effect is related to the degree of chlorination .


Physical And Chemical Properties Analysis

Tetrachlorophenol-13C6 is a beige solid . It sublimes at its boiling point . It has a specific gravity of 1.6 .

Scientific Research Applications

  • Application in Analytical Chemistry : Tetrachlorophenol-13C6 is used as a surrogate standard in the determination of trace amounts of chlorophenols in various samples, including water and body fluids. This application is highlighted in a study by Kawaguchi et al. (2005), where a method involving stir bar sorptive extraction with in situ derivatization and gas chromatography-mass spectrometry was developed. This technique showed high accuracy and sensitivity in detecting chlorophenols (Kawaguchi et al., 2005).

  • Environmental Bioremediation : A study by Makinen et al. (1993) examined the bioremediation of groundwater containing various chlorophenols, including Tetrachlorophenol, in an aerobic fluidized-bed reactor. The study demonstrated effective removal of over 99.7% of chlorophenols, underscoring the potential of this approach in environmental cleanup efforts (Makinen et al., 1993).

  • Monitoring Microbial Dechlorination : In the field of environmental science, Tetrachlorophenol-13C6 has been used in studies to monitor the biodegradation of organic compounds in groundwater. Hunkeler et al. (1999) utilized compound-specific stable carbon isotope ratios to assess biodegradation, indicating the value of such compounds in environmental monitoring (Hunkeler et al., 1999).

  • Study of Chemical Reactions : Research by Milligan and Altwicker (1996) explored the reactions of Tetrachlorophenol on fly ash, particularly its conversion to polychlorinated dibenzo-p-dioxins. This study provides insights into the chemical behavior of chlorophenols under specific conditions, contributing to the understanding of their environmental impact (Milligan & Altwicker, 1996).

  • Toxicological Studies : Clausen et al. (2018) investigated the eco-toxicological effects of tetrachlorophenol on willow trees, providing valuable data on the toxicity of such compounds to terrestrial plants. This research is significant in understanding the broader environmental impact of chlorophenols (Clausen, Jensen, & Trapp, 2018).

Safety And Hazards

Tetrachlorophenol-13C6 is a controlled product and may require documentation to meet relevant regulations . More safety data can be found in the Safety Data Sheet .

Future Directions

As a high-quality reference material for environmental analysis and testing, Tetrachlorophenol-13C6 will continue to support the need for accurate and reliable data analysis . Its unique properties make it an essential tool for advancing scientific knowledge.

properties

IUPAC Name

2,3,4,6-tetrachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl4O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVRPFIJEJYOFN-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrachlorophenol-13C6

Citations

For This Compound
4
Citations
M Kawaguchi, Y Ishii, N Sakui, N Okanouchi, R Ito… - Analytica Chimica …, 2005 - Elsevier
A new method, stir bar sorptive extraction (SBSE) with in situ derivatization and thermal desorption (TD)–gas chromatography–mass spectrometry (GC–MS), which is used for the …
Number of citations: 131 www.sciencedirect.com
MH Tavendale, AL Wilkins, AG Langdon… - … science & technology, 1995 - ACS Publications
Methodology for the extraction, identification, and quantification of the freely available bleached kraft mill effluent constituents present in sediments is reported. A single Soxhlet Dean-…
Number of citations: 54 pubs.acs.org
ER Altwicker, R Konduri, C Lin, MS Milligan - Chemosphere, 1992 - Elsevier
The formation of chlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/F) downstream from the combustion zone of a heterogeneous combustor occurred within seconds in the …
Number of citations: 38 www.sciencedirect.com
E Corbi, D Benanou, J Cantet… - Water science and …, 2007 - iwaponline.com
… Tetrachlorophenol-13C6 is used as internal standard for the quantification of 2,4,6-dichlorobromophenols and pentachlorophenol-13C6 for 2,4,6-dibromochlorophenols. Limits of …
Number of citations: 13 iwaponline.com

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